(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures similar to "(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one" have been synthesized and characterized, demonstrating applications in the synthesis of novel chemical entities. For instance, the study by Bhat et al. (2018) presents a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing a method for producing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Preclinical Assessment and Drug Development
Related compounds have been assessed preclinically for their pharmacokinetic properties and potential efficacy in drug development. For example, Salphati et al. (2012) characterized the absorption and disposition of GDC-0980, a potent inhibitor of key components in the phosphatidylinositol 3-kinase pathway, suggesting its potential efficacy in human clinical trials based on preclinical models (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).
Antibacterial and Antihypertensive Agents
Derivatives containing morpholine and piperazine have been explored for their antibacterial and antihypertensive activities. Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, evaluating their efficacy against resistant strains of Staphylococcus aureus, demonstrating the potential of such derivatives in addressing antibiotic resistance (Sunduru, Gupta, Chauhan, Mishra, Shukla, & Chauhan, 2011).
Anti-inflammatory Applications
Compounds with structural similarities have been synthesized and evaluated for anti-inflammatory activity. Rajasekaran, Sivakumar, and Jayakar (1999) explored the synthesis and anti-inflammatory activity of Ibuprofen analogs, indicating the potential therapeutic applications of such derivatives in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).
Propriétés
IUPAC Name |
(E)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-18-17-20(25-13-15-29-16-14-25)24-22(23-18)27-11-9-26(10-12-27)21(28)8-7-19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAPXIGLHMSJMY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.